molecular formula C20H16ClFN2O4 B2525026 METHYL 4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358248-62-0

METHYL 4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE

Cat. No.: B2525026
CAS No.: 1358248-62-0
M. Wt: 402.81
InChI Key: AQSMFMHXMQLYNB-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Carbamoylation: The 3-chloro-2-methylphenyl group is introduced through a carbamoylation reaction, where the corresponding isocyanate reacts with the quinoline derivative.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for diseases where quinoline derivatives have shown efficacy.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.

    DNA Intercalation: The quinoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-chloroquinoline-2-carboxylate
  • Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-bromoquinoline-2-carboxylate
  • Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-iodoquinoline-2-carboxylate

Uniqueness

The presence of the fluoro group in methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This makes it a more potent and selective compound for certain biological targets.

Properties

IUPAC Name

methyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11-14(21)4-3-5-15(11)24-19(25)10-28-18-9-17(20(26)27-2)23-16-7-6-12(22)8-13(16)18/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSMFMHXMQLYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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